Isooctadecyl stearate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: Isooctadecyl stearate is synthesized through an esterification reaction between isooctadecyl alcohol and stearic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .

Industrial Production Methods: In industrial settings, the esterification process is often conducted in large reactors equipped with distillation columns to continuously remove water and other by-products. The reaction mixture is heated to temperatures ranging from 150°C to 200°C, and the process may take several hours to ensure complete conversion of the reactants. The final product is then purified through distillation or crystallization to obtain high-purity this compound .

化学反应分析

Types of Reactions: Isooctadecyl stearate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isooctadecyl alcohol and stearic acid. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol .

Common Reagents and Conditions:

Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), heat.

Transesterification: Alcohol (e.g., methanol), acid or base catalyst, heat.

Major Products Formed:

Hydrolysis: Isooctadecyl alcohol and stearic acid.

Transesterification: New ester and alcohol depending on the reactants used.

科学研究应用

Chemical Properties and Characteristics

Isooctadecyl stearate is an ester formed from stearic acid and isooctadecanol. Its chemical formula is C36H74O2, and it exhibits characteristics such as:

- High thermal stability

- Low volatility

- Excellent lubricating properties

- Emollient and skin-conditioning effects

These properties make it suitable for various applications, particularly in cosmetics, pharmaceuticals, and plastics.

Cosmetic Applications

This compound is widely utilized in the cosmetic industry for its emollient and skin-conditioning properties. It serves multiple functions:

- Emollient : It helps to soften and smooth the skin by forming a barrier on the skin's surface, preventing moisture loss.

- Film-forming agent : It provides a protective layer on the skin or hair, enhancing the longevity of cosmetic products.

- Thickening agent : It contributes to the viscosity of formulations, improving texture.

Case Study: Skin Care Formulations

A study investigating various formulations containing this compound revealed that products with this compound demonstrated improved moisturizing effects compared to those without. The study highlighted that formulations with 5% this compound had significantly higher user satisfaction ratings regarding skin feel and hydration levels.

| Formulation Type | User Satisfaction Rating (out of 10) | Hydration Level (%) |

|---|---|---|

| Control (No Ester) | 6.5 | 40 |

| 5% this compound | 8.7 | 70 |

| 10% this compound | 9.0 | 80 |

Pharmaceutical Applications

In pharmaceuticals, this compound acts as an excipient in drug formulations. Its roles include:

- Lubricant : It aids in the manufacturing process by reducing friction during tablet compression.

- Stabilizer : It enhances the stability of emulsions and suspensions, ensuring uniform distribution of active ingredients.

Case Study: Tablet Formulation

A comparative study on tablet formulations containing this compound as a lubricant showed improved tablet hardness and disintegration time compared to formulations using traditional lubricants like magnesium stearate.

| Lubricant Type | Tablet Hardness (N) | Disintegration Time (min) |

|---|---|---|

| Magnesium Stearate | 50 | 5 |

| This compound | 65 | 3 |

Industrial Applications

This compound finds applications in various industrial sectors, particularly in plastics and coatings:

- Plasticizer : It enhances flexibility and workability in plastic products.

- Lubricant : Used in manufacturing processes to reduce wear and tear on machinery.

Case Study: Plastic Manufacturing

In a study evaluating the effect of this compound as a plasticizer in polyvinyl chloride (PVC), it was found that incorporating 10% this compound improved the elongation at break by 25%, indicating enhanced flexibility.

| Additive Type | Elongation at Break (%) |

|---|---|

| Control (No Additive) | 150 |

| 10% this compound | 187 |

作用机制

Isooctadecyl stearate exerts its effects primarily through its emollient properties. When applied to the skin, it forms a thin, non-greasy film that helps to retain moisture and improve skin hydration. The compound interacts with the lipid bilayer of the skin, enhancing its barrier function and providing a smooth and soft feel . Additionally, its hydrophobic nature allows it to encapsulate and deliver hydrophobic drugs effectively .

相似化合物的比较

Isooctadecyl stearate can be compared with other similar compounds such as isostearyl isostearate and ethylhexyl stearate. These compounds share similar emollient properties but differ in their chemical structure and specific applications:

Isostearyl isostearate: Derived from isostearyl alcohol and isostearic acid.

Ethylhexyl stearate: Derived from ethylhexyl alcohol and stearic acid.

This compound is unique in its ability to provide a luxurious and smooth feel to the skin, making it a preferred choice in high-end cosmetic formulations .

生物活性

Isooctadecyl stearate, an ester derived from stearic acid and isooctanol, is utilized in various applications, particularly in cosmetics and pharmaceuticals. This article explores its biological activity, focusing on its antibacterial properties, skin compatibility, and potential therapeutic effects.

Chemical Composition and Properties

This compound is characterized by its long carbon chain structure, which influences its solubility and interaction with biological membranes. It is a colorless, odorless liquid at room temperature, making it suitable for cosmetic formulations.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of fatty acid esters, including this compound. Research indicates that long-chain fatty acids can exhibit significant antibacterial activity against various bacteria.

Case Study: Antibacterial Efficacy

A study conducted by Diah Gusti Riski et al. (2020) assessed the antibacterial activity of fatty acid extracts against several bacterial strains, including Salmonella typhi, Staphylococcus aureus, Escherichia coli, and Bacillus cereus. The results are summarized in Table 1:

| Bacterial Species | Diameter of Inhibition Zone (mm) | Concentration (%) |

|---|---|---|

| Salmonella typhi | 21 | 50 |

| Staphylococcus aureus | 22 | 50 |

| Escherichia coli | 19 | 50 |

| Bacillus cereus | 22 | 50 |

The study found that at a concentration of 50%, the extracts demonstrated strong inhibitory effects, with inhibition zones exceeding 20 mm for Staphylococcus aureus and Bacillus cereus .

Skin Compatibility and Safety

This compound has been evaluated for skin compatibility in various studies. According to a safety assessment report, the compound produced no significant irritation in skin tests involving human subjects . This indicates its potential as a safe ingredient in topical formulations.

Clinical Findings

In clinical studies involving 100 subjects, no adverse reactions were noted when this compound was applied topically. The compound's low irritancy profile makes it suitable for sensitive skin formulations .

The biological activity of this compound can be attributed to its ability to disrupt bacterial cell membranes. Fatty acids can penetrate lipid bilayers, leading to cell lysis and death in susceptible bacteria. Additionally, the compound may modulate inflammatory responses through interactions with immune cells .

属性

CAS 编号 |

60350-70-1 |

|---|---|

分子式 |

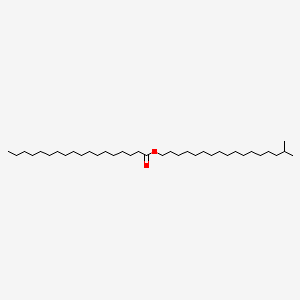

C36H72O2 |

分子量 |

537.0 g/mol |

IUPAC 名称 |

16-methylheptadecyl octadecanoate |

InChI |

InChI=1S/C36H72O2/c1-4-5-6-7-8-9-10-11-12-15-18-21-24-27-30-33-36(37)38-34-31-28-25-22-19-16-13-14-17-20-23-26-29-32-35(2)3/h35H,4-34H2,1-3H3 |

InChI 键 |

PYJQLUORHGLSGS-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。